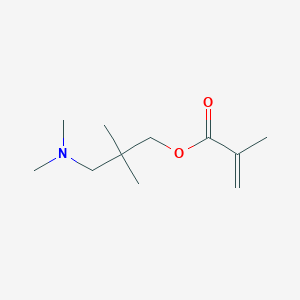
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of methacrylic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate typically involves the esterification of methacrylic acid with [3-(dimethylamino)-2,2-dimethylpropyl] alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The dimethylamino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(methacrylate) derivatives, which are used in coatings, adhesives, and other materials.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as drug candidates due to their ability to interact with biological targets.
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as drug delivery agents or as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of surfactants, emulsifiers, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Vergleich Mit ähnlichen Verbindungen
[3-(Dimethylamino)-2,2-dimethylpropyl] methacrylate: This compound is similar in structure but has a methacrylate group instead of a methacrylate ester.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group and a methacrylate group but differs in the alkyl chain length.
Uniqueness: 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
1118-38-3 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
InChI-Schlüssel |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Isomerische SMILES |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
Kanonische SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














